Destruxin A, 2-L-valine-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

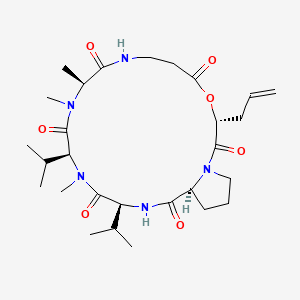

Destruxin A, 2-L-valine- is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium spp. It is part of the destruxin family, which consists of cyclic depsipeptides known for their insecticidal properties . Destruxin A, 2-L-valine- has been extensively studied for its biological activities, particularly its toxic effects on insects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of destruxins, including Destruxin A, 2-L-valine-, typically involves the formation of a 19-membered macrocyclic structure through macrolactamization. This process can be achieved in solution-phase synthesis . The preparation of a combinatorial library based on the structure of destruxins has also been carried out using the split-and-pool method .

Industrial Production Methods: Industrial production of destruxins often involves the cultivation of Metarhizium spp. fungi under controlled conditions to optimize the yield of the desired compound . The extraction and purification processes are then employed to isolate Destruxin A, 2-L-valine- from the fungal culture.

Analyse Des Réactions Chimiques

Types of Reactions: Destruxin A, 2-L-valine- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Destruxin A, 2-L-valine- include N-methyltransferase, which is involved in the methylation of amino acids within the depsipeptide structure . Reaction conditions often involve specific temperature and pH settings to ensure optimal yields.

Major Products Formed:

Applications De Recherche Scientifique

Destruxin A, 2-L-valine- has a wide range of scientific research applications:

Mécanisme D'action

Destruxin A, 2-L-valine- exerts its effects by targeting multiple cellular structures and processes. It binds to various proteins involved in cytoskeletal components, cell motility, protein transcription, and translation pathways . This multi-targeted approach leads to cell death by disrupting cell adhesion, motility, and organelle function .

Comparaison Avec Des Composés Similaires

- Destruxin B

- Destruxin E

- Destruxin A1

Comparison: Destruxin A, 2-L-valine- is unique due to its specific amino acid composition, including N-methyl-L-valine and N-methyl-L-alanine . This composition contributes to its distinct biological activities compared to other destruxins .

Destruxin B and Destruxin E share similar cyclic depsipeptide structures but differ in their amino acid residues and biological activities . Destruxin A1, on the other hand, has a different amino acid composition, which affects its insecticidal properties .

Propriétés

Numéro CAS |

79386-02-0 |

|---|---|

Formule moléculaire |

C28H45N5O7 |

Poids moléculaire |

563.7 g/mol |

Nom IUPAC |

(3R,10S,13S,16S,19S)-10,11,14-trimethyl-13,16-di(propan-2-yl)-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |

InChI |

InChI=1S/C28H45N5O7/c1-9-11-20-26(37)33-15-10-12-19(33)25(36)30-22(16(2)3)27(38)32(8)23(17(4)5)28(39)31(7)18(6)24(35)29-14-13-21(34)40-20/h9,16-20,22-23H,1,10-15H2,2-8H3,(H,29,35)(H,30,36)/t18-,19-,20+,22-,23-/m0/s1 |

Clé InChI |

QRPSKGICZOQNNG-GDXKHXNESA-N |

SMILES isomérique |

C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)C(C)C)CC=C |

SMILES canonique |

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)

![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)

![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)

![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)